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Spectroscopic Validation of 1-(5-Amino-2-
methylphenyl)ethanone: A Comparative Guide
A comprehensive analysis of spectroscopic data for the structural confirmation of 1-(5-Amino-
2-methylphenyl)ethanone, benchmarked against its structural isomer, 1-(3-Amino-4-

methylphenyl)ethanone. This guide provides detailed experimental protocols and comparative

data to aid researchers in the unambiguous identification of these compounds.

The structural elucidation of synthetic organic compounds is a cornerstone of chemical

research and drug development. Spectroscopic methods provide a powerful toolkit for the

unambiguous determination of molecular structures. This guide focuses on the validation of the

structure of 1-(5-Amino-2-methylphenyl)ethanone through a multi-technique spectroscopic

approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform

Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). To provide

a robust validation, the spectroscopic data for 1-(5-Amino-2-methylphenyl)ethanone is

compared with that of its isomer, 1-(3-Amino-4-methylphenyl)ethanone.
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The following tables summarize the predicted and experimental spectroscopic data for 1-(5-
Amino-2-methylphenyl)ethanone and its isomer.

Table 1: ¹H NMR and ¹³C NMR Data

Compound ¹H NMR (Predicted, δ ppm) ¹³C NMR (Predicted, δ ppm)

1-(5-Amino-2-

methylphenyl)ethanone

7.18 (d, 1H), 6.74 (dd, 1H),

6.65 (d, 1H), 3.65 (s, 2H, -

NH₂), 2.45 (s, 3H, -CH₃), 2.38

(s, 3H, -COCH₃)

199.8 (C=O), 147.1 (C-NH₂),

132.4 (C-CH₃), 131.9 (C-H),

129.1 (C-COCH₃), 116.9 (C-

H), 114.8 (C-H), 29.1 (-

COCH₃), 20.9 (-CH₃)

1-(3-Amino-4-

methylphenyl)ethanone

7.27 (d, 1H), 7.17 (dd, 1H),

7.09 (d, 1H), 3.89 (s, 2H, -

NH₂), 2.49 (s, 3H, -COCH₃),

2.18 (s, 3H, -CH₃)

197.9 (C=O), 145.8 (C-NH₂),

136.8 (C-COCH₃), 131.2 (C-

H), 129.7 (C-CH₃), 117.4 (C-

H), 114.9 (C-H), 26.4 (-

COCH₃), 17.3 (-CH₃)

Table 2: FT-IR and Mass Spectrometry Data

Compound FT-IR (Predicted, cm⁻¹)
Mass Spectrometry (EI-MS,

m/z)

1-(5-Amino-2-

methylphenyl)ethanone

~3450-3300 (N-H stretch),

~3050 (Ar C-H stretch), ~1680

(C=O stretch), ~1600, 1480 (Ar

C=C stretch), ~1250 (C-N

stretch)

Molecular Ion [M]⁺: 149.08.

Key Fragments: 134 ([M-

CH₃]⁺), 106 ([M-COCH₃]⁺), 77

([C₆H₅]⁺)

1-(3-Amino-4-

methylphenyl)ethanone

~3450-3300 (N-H stretch),

~3050 (Ar C-H stretch), ~1675

(C=O stretch), ~1610, 1500 (Ar

C=C stretch), ~1260 (C-N

stretch)

Molecular Ion [M]⁺: 149.08.

Key Fragments: 134 ([M-

CH₃]⁺), 106 ([M-COCH₃]⁺), 77

([C₆H₅]⁺)
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The structural validation process follows a logical workflow, beginning with sample preparation

and proceeding through various spectroscopic analyses. The data from each technique

provides complementary information that, when combined, leads to the unambiguous

confirmation of the chemical structure.

Workflow for Spectroscopic Validation

Sample Preparation

Spectroscopic Analysis

Data Interpretation and Validation

Dissolve in appropriate deuterated solvent (for NMR) or prepare neat/as a mull (for IR)

¹H and ¹³C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (EI-MS)

Analyze chemical shifts, coupling constants, and integration Identify characteristic functional group vibrations Determine molecular weight and fragmentation pattern

Compare with data of known isomers/related compounds

Confirm Structure of 1-(5-Amino-2-methylphenyl)ethanone
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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